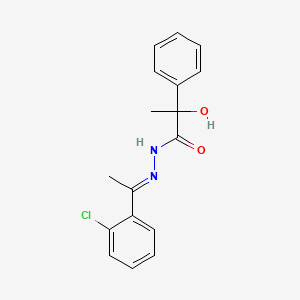
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- is a complex organic compound characterized by its pyrrole ring structure and multiple substituents
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrrole ring, followed by the introduction of the 2,4-dichlorophenyl group and subsequent methylation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-: Another related compound with variations in the phenyl and methyl groups.
1H-Pyrrole-3-methanamine, 1-methyl-: A simpler derivative with fewer substituents, used for comparison in studies of structure-activity relationships.
The uniqueness of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
138222-98-7 |
|---|---|
Formule moléculaire |
C15H18Cl2N2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18Cl2N2/c1-10-7-12(9-18(3)4)11(2)19(10)15-6-5-13(16)8-14(15)17/h5-8H,9H2,1-4H3 |
Clé InChI |
FZMOKHNAQVMTJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


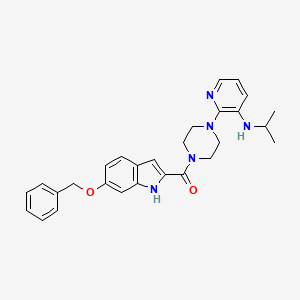




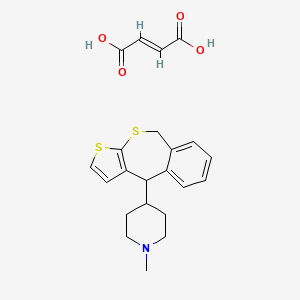
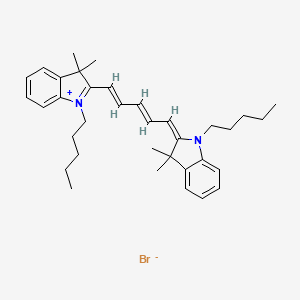

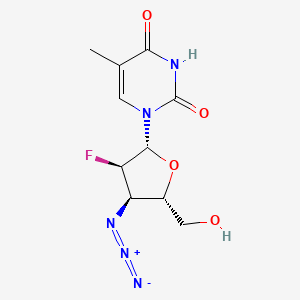
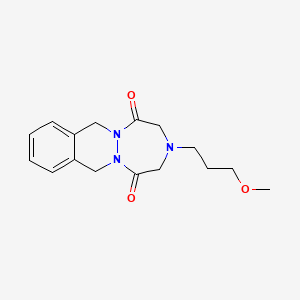
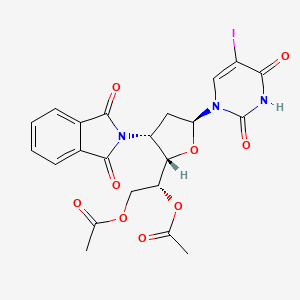

![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
